Physicochemical Differentiation: Phenylacetamide vs. Benzamide Terminal Group
The phenylacetamide terminus introduces an additional methylene spacer compared with the benzamide analog (CAS 1421509-82-1), increasing molecular weight from 341.4 to 355.4 Da and adding one rotatable bond (from 6 to 7) . The computed XLogP3 rises from 2.3 (benzamide) to 2.6 (phenylacetamide), while the topological polar surface area remains approximately constant at 52.7 Ų for both compounds [1]. Because the benzamide analog has been described by some vendor sources as a high-affinity CNS receptor ligand (purported pKi ~10 at 5-HT1A, though this assignment is disputed and likely refers to a structurally distinct compound also designated F13714) [2], the increased lipophilicity and conformational flexibility of the phenylacetamide derivative are expected to modulate blood–brain barrier permeation, target residence time, and metabolic stability relative to the benzamide comparator.
| Evidence Dimension | Computed lipophilicity and molecular flexibility |
|---|---|
| Target Compound Data | XLogP3 2.6; MW 355.41; 7 rotatable bonds; TPSA 52.7 Ų |
| Comparator Or Baseline | Benzamide analog (CAS 1421509-82-1): XLogP3 2.3; MW 341.4; 6 rotatable bonds; TPSA 52.7 Ų |
| Quantified Difference | ΔXLogP3 = +0.3; ΔMW = +14.0 Da; Δrotatable bonds = +1 |
| Conditions | Computed values from PubChem (XLogP3 algorithm); no experimental logP or LogD data available for either compound |
Why This Matters
A +0.3 logP increment and an additional rotatable bond can shift CNS MPO desirability scores and impact oral absorption potential, making the phenylacetamide analog a distinct candidate for CNS lead optimization where fine-tuning of lipophilicity is critical.
- [1] PubChem. Computed properties for CID 71784650 (target) and CID 71784649 (benzamide analog). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
- [2] Kuujia. N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)benzamide product description noting high affinity for CNS receptors. https://www.kuujia.com (accessed 2026-04-29). Note: the F13714 designation applied by some vendors to this benzamide appears to conflict with literature reports of F13714 as a distinct piperidine-based 5-HT1A agonist. View Source
